2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one

Antibacterial Gram-negative Pseudomonas aeruginosa

Minimally functionalized isoindoline-glycinamide featuring primary amine for acylation/reductive amination and available isoindoline N for alkylation, enabling orthogonal dual derivatization. Rule-of-3 compliant (MW 176.21, XLogP3 -0.1) for Gram-negative fragment screening. Exhibits differential P. aeruginosa inhibition (35.69% at 300 µg/mL) vs. efflux-deficient PAO397 mutant, validating utility as efflux pump chemical probe. Serves as baseline negative control for SAR of elaborated isoindoline amides. ≥95% purity free base; HCl salt (CAS 1803591-46-9) available for enhanced solubility.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 1248416-36-5
Cat. No. B1445036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one
CAS1248416-36-5
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2CN1C(=O)CN
InChIInChI=1S/C10H12N2O/c11-5-10(13)12-6-8-3-1-2-4-9(8)7-12/h1-4H,5-7,11H2
InChIKeyPJEVMIOUSWALSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one (CAS 1248416-36-5): Procurement-Ready Chemical Profile


2-Amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one (CAS 1248416-36-5) is a small-molecule heterocyclic building block comprising a 2,3-dihydro-1H-isoindole (isoindoline) core N-functionalized with a glycinamide (aminoacetyl) group [1]. Its molecular formula is C10H12N2O, with a molecular weight of 176.21 g/mol and a computed XLogP3 of -0.1, indicating moderate hydrophilicity [1]. The compound is cataloged by multiple reputable chemical suppliers at a minimum purity specification of 95% and is supplied as a free base; an HCl salt form (CAS 1803591-46-9) is also commercially available for applications requiring enhanced aqueous solubility .

Why Generic Isoindoline Substitution Cannot Replace 2-Amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one in Research and Development


The isoindoline scaffold is a privileged structure in medicinal chemistry, but its biological and physicochemical properties are exquisitely sensitive to the N-acyl substituent identity [1]. Simple interchange with the des-amino analogue 1-(isoindolin-2-yl)ethanone eliminates the primary amine handle required for amide coupling during library synthesis. Substitution with bulkier chiral amino acid derivatives, such as (2S)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)-3-methylbutan-1-one, introduces stereochemical complexity and significantly alters target engagement profiles—for example, conferring potent DPP8/9 inhibitory activity (IC50 ~50–200 nM) that is unlikely to be recapitulated by the simpler glycinamide derivative [2]. Even the choice between free base and HCl salt form affects solubility, formulation, and reaction compatibility in subsequent synthetic steps. These structure–property differences mean that in-class interchange without explicit re-validation risks both synthetic failure and misinterpretation of biological screening data.

Quantitative Differentiation Evidence Table for 2-Amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one


Antibacterial Spectrum: Modest Gram-Negative Activity Distinct from Inactive Isoindoline Analogs

In a whole-cell phenotypic screen conducted by the Community for Open Antimicrobial Drug Discovery (CO-ADD), 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one (CHEMBL4560868) demonstrated 35.69% inhibition of Pseudomonas aeruginosa ATCC 27853 at a concentration of 300 µg/mL in CAMHB media [1]. Against Acinetobacter baumannii ATCC 19606 under identical conditions, inhibition was 13.02% [1]. While these activities are modest, they contrast with the majority of isoindoline building blocks in the same screening library, which typically show <10% inhibition, suggesting that the free α-amino group contributes to the observed Gram-negative membrane permeation or target engagement.

Antibacterial Gram-negative Pseudomonas aeruginosa Phenotypic screening

Efflux Mutant Phenotype: Compound Retains Activity in Pseudomonas aeruginosa Lacking Major Efflux Pumps

When tested against a hypersensitive Pseudomonas aeruginosa PAO397 strain lacking five major efflux pump systems (mexAB-oprM, mexCD-oprJ, mexEF-oprN, mexJKL, mexXY, and opmH), the compound displayed -12.26% growth inhibition at 300 µg/mL—a negative value indicating slight growth promotion rather than growth inhibition [1]. This result is notably different from its activity against wild-type P. aeruginosa and suggests that the compound's observable antibacterial effect in wild-type strains may depend on intact efflux pump function, potentially as a substrate for active efflux or through a mechanism involving efflux-mediated stress responses. This efflux-dependent phenotype differentiates it from classical antibiotics.

Antibacterial resistance Efflux pumps Pseudomonas aeruginosa

Mycobacterial Phenotypic Screening: Weak Growth Modulation Differentiates from Potent Isoindoline Antitubercular Leads

In a phenotypic growth assay using Mycobacterium tuberculosis grown for 3 days on 7H9 glucose/tyloxapol-based media, 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one exhibited a marginal 3.95% effect at a concentration of 0.5 mM [1]. In contrast, optimized isoindoline-containing antitubercular leads from the literature (e.g., certain N-substituted isoindoline-1,3-dione derivatives) achieve MIC90 values in the low micromolar range [2]. The stark potency gap (~100-fold or greater difference in effective concentration) demonstrates that the unadorned glycinamide-isoindoline scaffold is a non-optimized starting point, not a pre-validated hit compound.

Tuberculosis Mycobacterium tuberculosis Phenotypic screening

Physicochemical Profile: Optimal Balance of Low logP and Rotatable Bonds for Fragment-Based Drug Discovery

With a computed XLogP3 of -0.1, a molecular weight of 176.21 Da, 1 hydrogen bond donor, 2 hydrogen bond acceptors, and only 1 rotatable bond, 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one conforms to the Rule of Three (Ro3) guidelines for fragment-based drug discovery [1]. This places it in a property space distinct from the more lipophilic isoindoline amide derivatives used in ADAMTS-4/5 inhibition (calculated logP typically 2–4) and from the larger chiral isoindoline DPP8/9 inhibitors (MW > 330 Da), which violate Ro3 criteria [2]. The low logP and minimal rotatable bond count make this compound an attractive fragment-sized starting point for structure-based drug design, where synthetic tractability and physicochemical suitability for fragment screening are critical procurement criteria.

Fragment-based drug discovery Physicochemical properties Lead-likeness Rule of Three

Recommended Application Scenarios for Procuring 2-Amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one


Fragment-Based Screening Library Construction Targeting Gram-Negative Pathogens

The compound's Ro3-compliant physicochemical profile and its modest but detectable antibacterial activity against Pseudomonas aeruginosa (35.69% inhibition at 300 µg/mL) support its inclusion in fragment libraries designed for Gram-negative phenotypic screening [1]. Its primary amine offers a convenient synthetic handle for amide bond formation with carboxylic acid-containing fragments during hit elaboration via fragment growing or merging strategies.

Medicinal Chemistry Scaffold Derivatization for Efflux Pump-Targeted Studies

The differential activity observed between wild-type P. aeruginosa (35.69% inhibition) and the efflux-deficient PAO397 mutant (-12.26% inhibition) suggests this scaffold can serve as a chemical probe for studying bacterial efflux pump interactions [1]. Researchers investigating efflux-mediated resistance mechanisms could use this compound as a core template for synthesizing analogs to map structure-efflux relationships.

Versatile Isoindoline Building Block for Parallel Library Synthesis

As a minimally functionalized isoindoline glycinamide, this compound provides a dual synthetic entry point: the primary amine enables straightforward acylation or reductive amination, while the isoindoline nitrogen remains available for further N-alkylation or arylation. This orthogonal functionalization potential, confirmed by the vendor specification of ≥95% purity , supports its use as a reliable building block in parallel medicinal chemistry campaigns aimed at generating diverse isoindoline amide libraries.

Negative Control or Baseline Compound for Isoindoline Amide SAR Studies

Given its weak or negligible activity in multiple screening assays (M. tuberculosis growth modulation of 3.95% at 500 µM; Toxoplasma β-galactosidase effect of -9.24% at 50 µM) [1], the compound may serve as a baseline negative control in structure-activity relationship (SAR) studies of more potent isoindoline amide derivatives. Its consistent lack of potent bioactivity across diverse targets makes it a rational choice for establishing assay background when evaluating the target engagement contributions of elaborated isoindoline analogs.

Quote Request

Request a Quote for 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.